molecular formula C9H6ClNO3 B1457096 Methyl 2-chlorobenzo[d]oxazole-6-carboxylate CAS No. 819076-91-0

Methyl 2-chlorobenzo[d]oxazole-6-carboxylate

Cat. No. B1457096
Key on ui cas rn: 819076-91-0
M. Wt: 211.6 g/mol
InChI Key: ZZMHBFGSQVJSER-UHFFFAOYSA-N
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Patent
US08759539B2

Procedure details

To Compound 4 (2 g, 9.5 mmol), SOCl2 (9.8 ml, 134 mmol) and DMF (0.8 mL, 10 mmol) was added at room temperature. The reaction mixture heated to reflux for 15 min. The solvent was removed under reduced pressure. The crude oil was azeotroped with xylene twice.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
9.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S[C:2]1[O:3][C:4]2[CH:10]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.O=S(Cl)[Cl:17].CN(C=O)C>>[Cl:17][C:2]1[O:3][C:4]2[CH:10]=[C:9]([C:11]([O:13][CH3:14])=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
SC=1OC2=C(N1)C=CC(=C2)C(=O)OC
Name
Quantity
9.8 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
0.8 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude oil was azeotroped with xylene twice

Outcomes

Product
Name
Type
Smiles
ClC=1OC2=C(N1)C=CC(=C2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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